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Compound of Interest

Compound Name: Dimethylcrocetin

CAS No.: 5892-54-6

Cat. No.: B1237698

Get Quote

Executive Summary: The Bioavailability vs. Safety
Trade-off
Dimethylcrocetin (DMC) represents a strategic evolution in carotenoid therapeutics. Unlike its

parent compound Crocetin (amphiphilic dicarboxylic acid) or the natural glycoside Crocin

(highly water-soluble), DMC is a dimethyl ester derivative engineered for enhanced lipophilicity.

While this structural modification theoretically improves blood-brain barrier (BBB) penetration

and cellular uptake, it fundamentally alters the safety profile. This guide provides a rigorous,

comparative assessment of DMC’s toxicity against its metabolic relatives and standard

vehicles, designed for researchers navigating the transition from in vitro efficacy to in vivo

safety.
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Parameter
Dimethylcrocetin

(DMC)
Crocetin (Parent) Crocin (Glycoside)

Chemical Nature Lipophilic Methyl Ester Amphiphilic Acid Hydrophilic Glycoside

Primary Advantage
Enhanced

Cellular/Tissue Uptake

Direct Antioxidant

Activity

High Solubility /

Prodrug

Acute Safety Limit
NOAEL ~50 mg/kg

(i.g.)*
LD50 ~20.7 g/kg (rats) LD50 > 3 g/kg (mice)

Cytotoxicity (In Vitro)
High stability; time-

dependent potency

Moderate; rapid

clearance

Low (requires

hydrolysis)

Metabolic Fate
Hydrolysis to Crocetin

(slower)

Excreted or

Metabolized

Rapid Hydrolysis in

Gut

*Note: 50 mg/kg represents the specific tested limit in available literature without observed

toxicity, not necessarily the lethal dose.

Comparative Safety Profile & Performance
The safety performance of DMC must be contextualized against the "Saffron Standard" (the

historically established safety of Crocin/Crocetin).

The "Lipophilicity Tax"
DMC's increased lipophilicity allows it to bypass certain transport bottlenecks but potentially

increases tissue retention.

Crocetin/Crocin: Rapidly cleared or hydrolyzed. Massive doses (up to 20 g/kg for Crocetin)

are required to induce lethality, primarily due to osmotic/physical load rather than

biochemical toxicity.

DMC: Exhibits stable, time-dependent cytotoxicity in cancer lines (e.g., glioblastoma),

maintaining potency over 72 hours where Crocetin activity may decline. In vivo, this implies a

narrower therapeutic window. The tested safety ceiling is currently lower (50 mg/kg i.g.) than

the massive doses tolerated for Crocin.
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Vehicle Toxicity Interference
Unlike Crocin, DMC requires organic solvents or lipid-based carriers for administration.

Risk: Toxicity observed in DMC studies can often be confounded by the vehicle (e.g., DMSO,

Tween 80).

Recommendation: Always include a "Vehicle-Only" control group matched exactly to the

solvent concentration used for the highest DMC dose.

Detailed Experimental Protocols
Protocol A: Acute Oral Toxicity Assessment (OECD 423
Adapted)
Objective: Determine the Maximum Tolerated Dose (MTD) and acute adverse effects over 14

days.

Reagents & Materials:

Test Substance: Dimethylcrocetin (>98% purity, HPLC).

Vehicle: Corn oil or 0.5% Carboxymethyl cellulose (CMC) with <5% DMSO (due to

lipophilicity).

Animals: Wistar Rats or C57BL/6 Mice (n=3 per step, single sex usually female as default

sensitive sex).

Workflow:

Acclimatization: 5 days minimum. Fast animals 3-4 hours prior to dosing.

Dose Preparation:

Low Dose: 5 mg/kg

Medium Dose: 50 mg/kg (Current literature safety benchmark)

High Dose: 300 mg/kg (Step-up procedure)[1]
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Administration: Oral gavage (p.o.) using a flexible gastric tube. Volume < 10 mL/kg.

Observation Matrix:

Immediate (0-4h): Tremors, convulsions, salivation, diarrhea, lethargy.

Daily (14 days): Body weight, fur condition, gait.

Necropsy: Gross pathology of Liver, Kidney, Spleen, Heart.

Protocol B: Sub-Acute Toxicity (28-Day Repeated Dose)
Objective: Assess cumulative toxicity and organ damage.

Key Endpoints:

Hematology: WBC, RBC, Platelets (DMC may influence coagulation pathways).

Biochemistry: ALT/AST (Liver function - critical for ester hydrolysis), BUN/Creatinine

(Kidney).

Histopathology: Liver (hepatocyte hypertrophy), Kidney (tubular necrosis).

Mechanistic Visualization: Metabolism & Toxicity
Understanding the metabolic conversion is critical for interpreting toxicity. DMC acts as a "slow-

release" precursor or a direct lipophilic agent before being hydrolyzed back to Crocetin.
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Figure 1: Metabolic Fate of Dimethylcrocetin. DMC offers dual pathways: direct tissue entry due to lipophilicity
and conversion to Crocetin via hepatic esterases.

Dimethylcrocetin (DMC)
(Lipophilic Ester)

GI Tract Absorption
(Enhanced Uptake)

Oral Dosing
Target Tissues
(Brain/Tumor)

High Penetration

Liver Microsomes
(Carboxylesterases)

Portal Vein

Direct Lipophilic Diffusion
(Minor)

Systemic Circ (Unchanged) Crocetin
(Active Metabolite)

Hydrolysis

Transport Mediated

Renal/Biliary
Excretion

Glucuronidation

Click to download full resolution via product page

Experimental Workflow Diagram
This diagram outlines the decision logic for the in vivo safety assessment, ensuring a self-

validating loop.
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Figure 2: Step-wise Decision Matrix for DMC Toxicity Evaluation (OECD 423/407 adapted).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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